molecular formula C₁₆H₁₅D₅BrNO B1146743 6-Hydroxy Bromantane-d5 CAS No. 1794941-97-1

6-Hydroxy Bromantane-d5

Número de catálogo: B1146743
Número CAS: 1794941-97-1
Peso molecular: 327.27
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Hydroxy Bromantane-d5 (C₁₆H₁₅D₅BrNO; MW: 327.27 g/mol; CAS: 1794941-97-1) is a deuterium-labeled analog of Bromantane, a psychostimulant used clinically in Russia for neurasthenia and fatigue management . This compound is specifically designed as an internal standard in pharmacokinetic and metabolic studies. Its deuterated structure enhances analytical precision in liquid chromatography-mass spectrometry (LC-MS) by minimizing isotopic interference, enabling accurate quantification of Bromantane and its metabolites in biological matrices .

Key applications include:

  • Therapeutic Drug Monitoring: Ensures reliable measurement of Bromantane levels in plasma or serum .
  • Metabolic Pathway Analysis: Tracks hydroxylation and other biotransformations .
  • Stability: Deuterium substitution at strategic positions (e.g., aromatic ring) improves resistance to metabolic degradation, preserving structural integrity during analysis .

Propiedades

Número CAS

1794941-97-1

Fórmula molecular

C₁₆H₁₅D₅BrNO

Peso molecular

327.27

Sinónimos

6-[(4-Bromophenyl-d5)amino]tricyclo[3.3.1.13,7]decan-2-ol; 

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy Bromantane-d5 involves the introduction of deuterium atoms into the 6-Hydroxy Bromantane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxy Bromantane-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of amino or hydroxyl-substituted derivatives.

Aplicaciones Científicas De Investigación

6-Hydroxy Bromantane-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacology: Studying the pharmacokinetics and pharmacodynamics of deuterated compounds.

    Toxicology: Investigating the metabolic pathways and toxicity of bromantane derivatives.

    Chemistry: Understanding the reaction mechanisms and kinetics of deuterated compounds.

    Biology: Exploring the effects of deuterated compounds on biological systems.

Mecanismo De Acción

The mechanism of action of 6-Hydroxy Bromantane-d5 is similar to that of its non-deuterated counterpart, 6-Hydroxy Bromantane. It primarily acts on the dopaminergic and serotonergic systems in the brain, leading to increased release and metabolism of dopamine and serotonin. This results in its psychostimulant and anxiolytic effects . The exact molecular targets and pathways involved include dopamine receptors and serotonin transporters .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares 6-Hydroxy Bromantane-d5 with its parent compound, deuterated analogs, and positional isomers:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
Bromantane C₁₆H₂₀BrN 306.25 87913-26-6 Parent compound; used clinically for neurasthenia. Lacks deuterium and hydroxyl groups .
Bromantane-d5 C₁₆H₁₅D₅BrN 311.27 1794737-27-1 Deuterated non-hydroxylated analog; serves as a reference standard for unmodified Bromantane .
5-Hydroxy Bromantane-d5 C₁₆H₁₅D₅BrNO 327.27 Not available Positional isomer with hydroxyl group at C-5; distinct metabolic fate compared to C-6 substitution .
This compound C₁₆H₁₅D₅BrNO 327.27 1794941-97-1 Deuterated hydroxylated analog; gold standard for tracing Bromantane metabolism via LC-MS .

Analytical Advantages Over Non-Deuterated Analogs

  • Isotopic Distinction: Deuterium in this compound provides a +5 Da mass shift, distinguishing it from endogenous molecules in mass spectrometry, thereby reducing background noise .
  • Hydroxylation Specificity: The C-6 hydroxyl group mimics a primary metabolite of Bromantane, enabling targeted study of its pharmacokinetics . In contrast, 5-Hydroxy Bromantane-d5, though structurally similar, is a minor metabolite with unclear therapeutic relevance .

Comparison with Other Brominated Compounds

While Bromochloro 5,5-Dimethylhydantoin (CAS: 32718-18-6) and hexabromocyclododecane (HBCD) are brominated organics, they belong to distinct chemical classes (disinfectants and flame retardants, respectively) and lack structural or functional overlap with this compound .

Pharmacokinetic Studies

  • Precision in Quantification: this compound achieves >99% isotopic purity, critical for calibrating LC-MS systems in low-concentration biological samples (e.g., nanogram/mL ranges) .
  • Metabolic Stability: Deuterium at the phenyl ring (positions 2,3,5,6) reduces hepatic cytochrome P450-mediated degradation, extending half-life in vitro compared to non-deuterated analogs .

Limitations of Positional Isomers

  • 5-Hydroxy vs. 6-Hydroxy : While both isomers share identical molecular weights, the hydroxyl group’s position alters polarity and binding affinity. This compound exhibits stronger correlation with Bromantane’s primary oxidative pathway, making it more relevant for metabolic studies .

Regulatory and Handling Considerations

This compound is classified as a controlled product requiring specialized permits and BSL-certified handling due to its short shelf life and sensitivity to environmental degradation . This contrasts with Bromantane-d5, which has fewer storage restrictions .

Q & A

What safety protocols are essential when handling 6-Hydroxy Bromantane-d5 to prevent occupational exposure and environmental contamination?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of aerosols or vapors, especially when handling powdered forms .
  • Storage: Keep containers tightly sealed in dry, ventilated areas away from acids (to prevent toxic gas release) and flammable materials .
  • Waste Disposal: Classify waste as hazardous and follow institutional guidelines for halogenated organic compounds .
  • Environmental Precautions: Avoid release into waterways due to high aquatic toxicity; use secondary containment for spills .

How should researchers calculate molar concentrations of this compound stock solutions while accounting for its deuterium substitution?

Methodological Answer:

  • Molecular Weight Adjustment: Use the molecular weight of 327.27 g/mol (deuterated form) for calculations instead of the protiated analog .
  • Weighing Precision: Use analytical balances calibrated to 0.01 mg accuracy. Account for hygroscopicity by weighing under inert gas or in controlled humidity .
  • Solvent Selection: Prepare solutions in deuterated solvents (e.g., DMSO-d6) if NMR analysis is planned to avoid proton interference .
  • Validation: Confirm concentration via UV-Vis spectrophotometry at λmax (if known) or cross-check with LC-MS/MS .

Which advanced chromatographic methods provide optimal resolution for separating this compound from its non-deuterated analog in mixed samples?

Methodological Answer:

  • LC-MS/MS: Use a C18 column with a mobile phase of 0.1% formic acid and acetonitrile. Deuterated compounds exhibit slightly shorter retention times due to reduced hydrophobicity .
  • High-Resolution Mass Spectrometry (HRMS): Monitor m/z shifts (e.g., +5 Da for d5 substitution) to distinguish isotopic clusters .
  • Method Validation: Include system suitability tests with spiked samples to confirm resolution (R > 1.5) and limit of quantification (LOQ ≤ 1 ng/mL) .

What strategies effectively resolve contradictory bioanalytical results when quantifying this compound in complex matrices?

Methodological Answer:

  • Internal Standards: Use a stable isotopically labeled internal standard (e.g., 6-Hydroxy Bromantane-d8) to correct for matrix effects .
  • Replicate Analysis: Perform triplicate measurements and apply Grubbs’ test to identify outliers .
  • Cross-Validation: Compare results across multiple techniques (e.g., LC-MS vs. GC-MS) to rule out instrument-specific artifacts .
  • Data Transparency: Document all raw data and preprocessing steps to facilitate peer review and reproducibility .

How can nuclear magnetic resonance (NMR) spectroscopy confirm the positional integrity of deuterium atoms in this compound?

Methodological Answer:

  • 1H NMR: Suppress deuterium signals using presaturation and compare peak integrals with the protiated form to confirm loss of protons at substitution sites .
  • 2H NMR: Directly detect deuterium nuclei at natural abundance (0.015%) using specialized probes and long acquisition times .
  • Heteronuclear Correlation (HSQC): Map 1H-13C correlations to verify deuterium placement in the tricyclic structure .

What experimental controls are critical when assessing the photostability of this compound under UV-Vis irradiation in pharmacological studies?

Methodological Answer:

  • Light-Protected Controls: Store aliquots in amber vials wrapped in foil to compare against irradiated samples .
  • Degradation Kinetics: Use HPLC-DAD to quantify parent compound decay and identify photoproducts (e.g., dehydrohalogenated derivatives) .
  • Actinometry: Calibrate light source intensity using potassium ferrioxalate to ensure consistent irradiation doses .

How does the deuterium kinetic isotope effect influence the metabolic profiling of this compound compared to its protiated form?

Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes and monitor CYP450-mediated metabolism via LC-MS. Expect slower oxidation rates due to stronger C-D bonds .
  • Pharmacokinetic Studies: Compare plasma half-lives (t1/2) in animal models to quantify isotope effects on clearance .
  • Computational Modeling: Use density functional theory (DFT) to predict bond dissociation energies and validate with experimental data .

What validation parameters must be established when developing a GC-MS method for detecting trace impurities in this compound batches?

Methodological Answer:

  • Specificity: Resolve impurities (e.g., brominated by-products) using a DB-5MS column and temperature gradients .
  • Linearity: Test over 50–150% of the target concentration range (R² ≥ 0.995) .
  • Precision: Achieve ≤5% RSD for intraday and interday replicates .
  • LOQ: Confirm detection limits ≤0.1% w/w for major impurities .

What are the critical considerations for designing stability-indicating assays for this compound under accelerated degradation conditions?

Methodological Answer:

  • Forced Degradation: Expose to 40°C/75% RH (ICH Q1A), acidic/basic hydrolysis, and oxidative stress (H2O2) .
  • Chromatographic Resolution: Ensure baseline separation of degradation products (e.g., de-brominated analogs) using gradient elution .
  • Mass Balance: Verify that the sum of degradation products and parent compound accounts for ≥95% of initial mass .

How can researchers mitigate interference from endogenous compounds when analyzing this compound in biological fluids using mass spectrometry?

Methodological Answer:

  • Sample Preparation: Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to remove lipids and proteins .
  • High-Resolution MS: Operate in positive ion mode with a resolving power ≥30,000 to differentiate isotopic patterns from background noise .
  • Matrix-Matched Calibration: Prepare standards in pooled blank plasma to account for ion suppression/enhancement effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.